5-Bromo-3-(trifluoromethyl)isatoic anhydride
Overview
Description
5-Bromo-3-(trifluoromethyl)isatoic anhydride is an organic compound with the molecular formula C9H3BrF3NO3 and a molecular weight of 310.02 g/mol . It is a derivative of isatoic anhydride, characterized by the presence of bromine and trifluoromethyl groups. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-(trifluoromethyl)isatoic anhydride typically involves the reaction of 5-bromo-3-(trifluoromethyl)aniline with phosgene. The reaction proceeds as follows:
Starting Material: 5-Bromo-3-(trifluoromethyl)aniline
Reagent: Phosgene (COCl2)
Reaction Conditions: The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to control the reactivity of phosgene.
The reaction yields this compound as a white solid .
Industrial Production Methods
Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize the formation of by-products and ensure the safety of the process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-(trifluoromethyl)isatoic anhydride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The compound can be hydrolyzed to form 5-bromo-3-(trifluoromethyl)anthranilic acid and carbon dioxide.
Alcoholysis: Reaction with alcohols to form esters.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Hydrolysis Conditions: Typically carried out in aqueous acidic or basic conditions.
Alcoholysis Conditions: Requires the presence of an alcohol and a catalyst, such as a strong acid or base.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.
Hydrolysis Products: 5-Bromo-3-(trifluoromethyl)anthranilic acid and carbon dioxide.
Alcoholysis Products: Esters of this compound.
Scientific Research Applications
5-Bromo-3-(trifluoromethyl)isatoic anhydride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: Employed in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Bromo-3-(trifluoromethyl)isatoic anhydride involves its reactivity towards nucleophiles. The bromine and trifluoromethyl groups influence the electronic properties of the molecule, making it a versatile intermediate in various chemical reactions. The compound can act as an electrophile, facilitating the formation of new carbon-nitrogen or carbon-oxygen bonds.
Comparison with Similar Compounds
Similar Compounds
Isatoic Anhydride: The parent compound, lacking the bromine and trifluoromethyl groups.
5-Bromo-isatoic Anhydride: Similar structure but without the trifluoromethyl group.
3-(Trifluoromethyl)isatoic Anhydride: Similar structure but without the bromine atom.
Uniqueness
5-Bromo-3-(trifluoromethyl)isatoic anhydride is unique due to the presence of both bromine and trifluoromethyl groups, which enhance its reactivity and make it a valuable intermediate in organic synthesis. The combination of these functional groups allows for a wide range of chemical transformations, making it a versatile compound in scientific research and industrial applications.
Properties
IUPAC Name |
6-bromo-8-(trifluoromethyl)-1H-3,1-benzoxazine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3BrF3NO3/c10-3-1-4-6(5(2-3)9(11,12)13)14-8(16)17-7(4)15/h1-2H,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSQVDTBILIBNOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=O)OC(=O)N2)C(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3BrF3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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